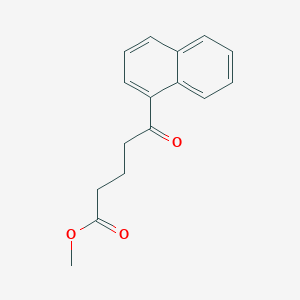
Methyl 5-(1-naphthyl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-naphthyl)-5-oxopentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthyl group attached to a pentanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-naphthyl)-5-oxopentanoate typically involves the esterification of 5-(1-naphthyl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-(1-naphthyl)-5-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-(1-naphthyl)-5-oxopentanoic acid or corresponding ketones.
Reduction: 5-(1-naphthyl)-5-hydroxypentanoate or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(1-naphthyl)-5-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and its inhibition. It is also employed in the development of enzyme assays.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 5-(1-naphthyl)-5-oxopentanoate involves its interaction with enzymes such as esterases. The ester group is hydrolyzed by these enzymes, leading to the release of the active naphthyl-containing moiety. This process can modulate various biochemical pathways depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(1-naphthyl)-5-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-naphthyl)-5-oxopentanoate: Similar structure but with the naphthyl group attached at the 2-position.
Methyl 5-(1-phenyl)-5-oxopentanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness: Methyl 5-(1-naphthyl)-5-oxopentanoate is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
13672-44-1 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
methyl 5-naphthalen-1-yl-5-oxopentanoate |
InChI |
InChI=1S/C16H16O3/c1-19-16(18)11-5-10-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3 |
InChI-Schlüssel |
AYSMRTPHMVATPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


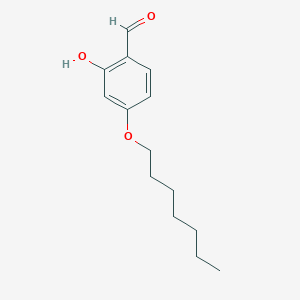
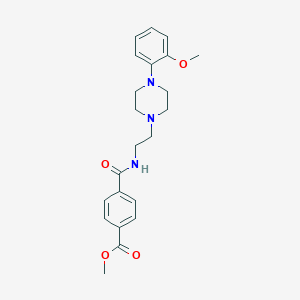
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
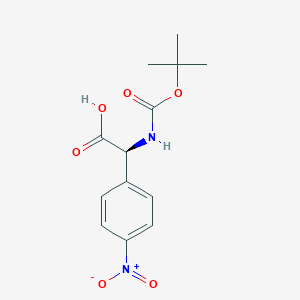

![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)
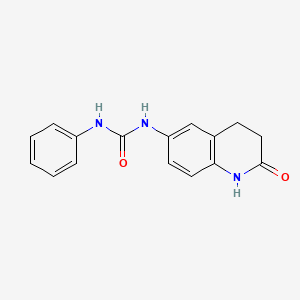
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


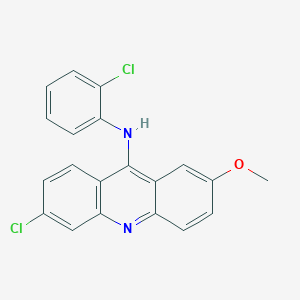
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
